molecular formula C6H5BrZn B1590932 Phenylzinc bromide CAS No. 38111-44-3

Phenylzinc bromide

Cat. No. B1590932
CAS RN: 38111-44-3
M. Wt: 222.4 g/mol
InChI Key: HMFWJMIDCMEJHO-UHFFFAOYSA-M
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Description

Phenylzinc bromide is an organic compound with the chemical formula C6H5ZnBr . It is a white solid that is stable in air but decomposes when exposed to water . Its use is mainly as an important ligand and reagent in organic synthesis .


Synthesis Analysis

Phenylzinc bromide can be synthesized by reacting zinc with phenylmagnesium bromide . This reaction is typically carried out in an anhydrous environment and at room temperature .


Molecular Structure Analysis

The molecular formula of Phenylzinc bromide is C6H5ZnBr . The molecular weight is 222.40 .


Chemical Reactions Analysis

Phenylzinc bromide can be used in the synthesis of Grignard reagents and metal-organic chemical reactions . It can react with halogenated hydrocarbons, ketones, and other compounds to synthesize various organic compounds such as ketones, alcohols, acids, etc .


Physical And Chemical Properties Analysis

Phenylzinc bromide has a density of 0.99 g/mL at 25°C . It has a boiling point of 65°C . It reacts with water .

Scientific Research Applications

Phenylzinc bromide in Chemistry

Phenylzinc bromide is an organozinc compound that is commonly used in the field of chemistry . Here are some details about its application:

  • Summary of the Application : Phenylzinc bromide is often used in cross-coupling reactions . These reactions are important in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
  • Methods of Application or Experimental Procedures : While the specific procedures can vary depending on the reaction, Phenylzinc bromide is typically used in a solution form, such as 0.5M in tetrahydrofuran (THF) . The reaction is usually carried out under dry protective gas as Phenylzinc bromide is air sensitive .

Phenylzinc bromide in Cross-Coupling Reactions

  • Summary of the Application : Phenylzinc bromide is used in cross-coupling reactions . This is a type of reaction where two fragments are joined together with the aid of a metal catalyst.
  • Methods of Application or Experimental Procedures : The reaction typically involves the use of a palladium catalyst, and the phenylzinc bromide acts as the nucleophile, attacking the electrophilic carbon in the cross-coupling partner .
  • Results or Outcomes : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Phenylzinc bromide in the Synthesis of Sulfones

  • Summary of the Application : Phenylzinc bromide can be used in the synthesis of sulfones .
  • Methods of Application or Experimental Procedures : In one reported procedure, phenylzinc bromide was reacted with methyl sulfonyl chloride to give the corresponding phenyl methyl sulfone .
  • Results or Outcomes : The reaction proceeded in good yield (68%), demonstrating the utility of phenylzinc bromide in the synthesis of sulfones .

Phenylzinc bromide in the Synthesis of Sulfones

  • Summary of the Application : Phenylzinc bromide can be used in the synthesis of sulfones .
  • Methods of Application or Experimental Procedures : In one reported procedure, phenylzinc bromide was reacted with methyl sulfonyl chloride to give the corresponding phenyl methyl sulfone .
  • Results or Outcomes : The reaction proceeded in good yield (68%), demonstrating the utility of phenylzinc bromide in the synthesis of sulfones .

Phenylzinc bromide in the Synthesis of Phenyl 4-methylbenzenesulfonate

  • Summary of the Application : Phenylzinc bromide can be used in the synthesis of phenyl 4-methylbenzenesulfonate .
  • Methods of Application or Experimental Procedures : In one reported procedure, phenylzinc bromide was converted to phenylzinc phenoxide and then added to a solution of p-toluenesulfonyl chloride .
  • Results or Outcomes : Phenyl 4-methylbenzenesulfonate was obtained in quantitative yield .

Safety And Hazards

Phenylzinc bromide is highly flammable and reacts violently with water . It may form explosive peroxides . It causes burns of eyes, skin, and mucous membranes . It is irritating to the respiratory system . It should be stored at 2-8°C .

Future Directions

Phenylzinc bromide can be used in the synthesis of Grignard reagents and metal-organic chemical reactions . It can react with halogenated hydrocarbons, ketones, and other compounds to synthesize various organic compounds such as ketones, alcohols, acids, etc . This suggests potential future directions in the field of organic synthesis.

properties

IUPAC Name

benzene;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWJMIDCMEJHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylzinc bromide

CAS RN

38111-44-3
Record name Phenylzinc bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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